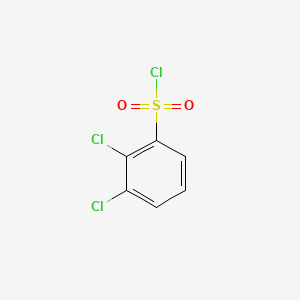
2,3-Dichlorobenzenesulfonyl chloride
Cat. No. B1301959
Key on ui cas rn:
82417-45-6
M. Wt: 245.5 g/mol
InChI Key: PQODWTNHDKDHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04645527
Procedure details


To a stirred solution of 70.0 g of 2,3-dichloroaniline in 51 mL of acetic acid was added 180 mL of concentrated hydrochloric acid portionwise. External cooling was used to maintain the temperature below 50° C. To this thick mixture at -5° C. was added a solution of 37.0 g of sodium nitrite in 80 mL of water dropwise at a rate that maintained the temperature below 50° C. After the addition was complete, the cloudy mixture was stirred at 0° C. for 10 minutes, and was then poured slowly into a suspension of 500 mL of acetic acid, 150 mL of sulfur dioxide and 10 g of cupric chloride dihydrate at 10°-20° C. Moderate gas evolution with excessive foaming occurred, but subsided after approximately ten minutes. This light brown mixture was stirred at ambient temperature for 1-1.5 hours and was then poured into 2 L of ice water with stirring. The resultant light brown precipitate was filtered, washed twice with 200 mL portions of water, and dried to yield 110 g of 2,3-dichlorobenzenesulfonyl chloride as a light brown solid, m.p. 56°-58° C., which was used without further purification; IR (nujol): 1375, 1175 cm-1.





[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three


[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>C(O)(=O)C.O>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[S:15]([Cl:10])(=[O:17])=[O:16] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
[Compound]
|
Name
|
cupric chloride dihydrate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the cloudy mixture was stirred at 0° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
External cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
that maintained the temperature below 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
subsided after approximately ten minutes
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This light brown mixture was stirred at ambient temperature for 1-1.5 hours
|
|
Duration
|
1.25 (± 0.25) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant light brown precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 200 mL portions of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
